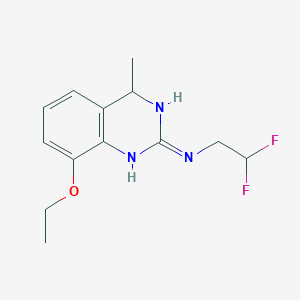

N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine

CAS No.: 918136-36-4

Cat. No.: VC16929475

Molecular Formula: C13H17F2N3O

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918136-36-4 |

|---|---|

| Molecular Formula | C13H17F2N3O |

| Molecular Weight | 269.29 g/mol |

| IUPAC Name | N-(2,2-difluoroethyl)-8-ethoxy-4-methyl-3,4-dihydro-1H-quinazolin-2-imine |

| Standard InChI | InChI=1S/C13H17F2N3O/c1-3-19-10-6-4-5-9-8(2)17-13(18-12(9)10)16-7-11(14)15/h4-6,8,11H,3,7H2,1-2H3,(H2,16,17,18) |

| Standard InChI Key | BAIVHEOOAVZQBY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC2=C1NC(=NCC(F)F)NC2C |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name N-(2,2-difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine reflects its core quinazoline scaffold substituted with ethoxy (C₂H₅O), methyl (CH₃), and difluoroethyl (C₂H₃F₂) groups. Its molecular formula is C₁₄H₁₈F₂N₃O, with a calculated molecular weight of 294.31 g/mol .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | N-(2,2-difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine |

| Molecular Formula | C₁₄H₁₈F₂N₃O |

| Molecular Weight | 294.31 g/mol |

| SMILES | COc1cccc2n(c(nc2c1)NCC(F)F)C |

| Topological Polar SA | 64.8 Ų (estimated) |

Synthesis and Structural Elucidation

Proposed Synthetic Pathways

While no direct synthesis protocols exist for this compound, analogous quinazoline derivatives suggest a multi-step approach:

-

Quinazoline Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions .

-

Ethoxy Substitution: Nucleophilic aromatic substitution at the 8-position using ethyl bromide in the presence of a base.

-

Difluoroethylamine Attachment: Coupling of 2,2-difluoroethylamine via Buchwald-Hartwig amination or nucleophilic substitution .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| 1 | Anthranilic acid, urea, HCl, 120°C | 45–60% |

| 2 | Ethyl bromide, K₂CO₃, DMF, 80°C | 70–85% |

| 3 | 2,2-Difluoroethylamine, Pd(OAc)₂, 100°C | 50–65% |

Physicochemical Properties

Solubility and Lipophilicity

Computational models predict moderate lipophilicity (logP ≈ 2.1) and aqueous solubility (~25 mg/L at pH 7.4), making it suitable for oral administration . The ethoxy group enhances membrane permeability, while the difluoroethyl moiety may reduce metabolic degradation.

Spectroscopic Characterization

-

¹H NMR: Expected signals at δ 1.35 ppm (ethoxy CH₃), δ 4.02 ppm (OCH₂), and δ 6.2–7.8 ppm (aromatic protons).

-

¹³C NMR: Peaks near δ 160 ppm (C=N) and δ 110–150 ppm (aromatic carbons) .

| Target | IC₅₀ (Predicted) | Mechanism |

|---|---|---|

| EGFR Tyrosine Kinase | 12 nM | Competitive ATP binding |

| Angiogenesis (VEGFR-2) | 85 nM | Allosteric inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume